molecular formula C25H20N2O3 B2834471 2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 895652-12-7

2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2834471
CAS No.: 895652-12-7
M. Wt: 396.446
InChI Key: PFPSZCQSCFXVJL-UHFFFAOYSA-N
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Description

2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that combines a quinoline core with a benzoyl and phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Friedel-Crafts Acylation:

    Formation of the Amide Bond: The reaction of the resulting intermediate with N-phenylacetamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include inhibition of specific enzymes or binding to DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorobenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide
  • 2-[3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide
  • 2-[3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide

Uniqueness

2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-17-11-13-18(14-12-17)24(29)21-15-27(22-10-6-5-9-20(22)25(21)30)16-23(28)26-19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPSZCQSCFXVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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